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molecular formula C6H7ClN2S B2916864 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride CAS No. 127698-22-0

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Cat. No. B2916864
M. Wt: 174.65
InChI Key: VSJYUBNDQYQXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228871B1

Procedure details

Sodium cyanide (3.77 g, 77 mmol) was dissolved in water (40 ml) followed by ammonium chloride (4.53 g, 84.7 mmol). Thiophene-3-carboxaldehyde (Aldrich, 8.66 g, 77 mmol) was dissolved in MEOH (60 ml) and added via addition funnel to the rapidly stirring solution in a steady stream. The reaction was allowed to proceed at room temperature overnight. The reaction was diluted with saturated NaHCO3 and extracted with diethylether (3×100 ml). Organics were combined and washed with saturated NaCl and dried over Na2SO4. Organics were concentrated and the in a minimum amount of ether and filtered. The filtrate was satured with HCl gat at 0° C. The solids that formed were filtered and washed with ether to give after drying a yellow solid (6) which was used without further purification.
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
8.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl-:4].[NH4+:5].[S:6]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7]1>O.C([O-])(O)=O.[Na+]>[ClH:4].[NH2:5][CH:11]([C:8]1[CH:9]=[CH:10][S:6][CH:7]=1)[C:1]#[N:2] |f:0.1,2.3,6.7,8.9|

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.53 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
8.66 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added via addition funnel to the rapidly stirring solution in a steady stream
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×100 ml)
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Organics were concentrated
FILTRATION
Type
FILTRATION
Details
the in a minimum amount of ether and filtered
CUSTOM
Type
CUSTOM
Details
was satured with HCl gat at 0° C
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying a yellow solid (6) which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.NC(C#N)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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